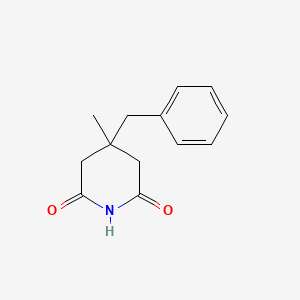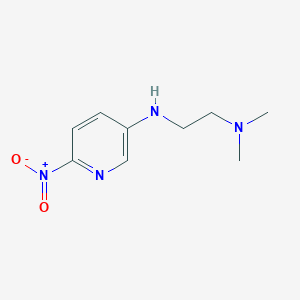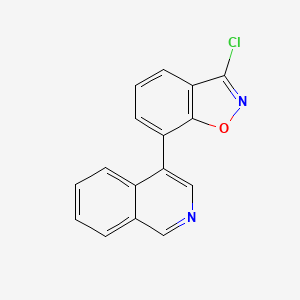
3-Chloro-7-isoquinolin-4-yl-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-isoquinolin-4-yl-1,2-benzoxazole is a heterocyclic compound that combines the structural features of isoquinoline and benzoxazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-isoquinolin-4-yl-1,2-benzoxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under reflux conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used to achieve high yields in the synthesis of benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-7-isoquinolin-4-yl-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized benzoxazole derivatives .
Applications De Recherche Scientifique
3-Chloro-7-isoquinolin-4-yl-1,2-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-isoquinolin-4-yl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity. The anticancer effects could be due to the inhibition of key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Shares the benzoxazole core structure but lacks the isoquinoline moiety.
Isoquinoline: Contains the isoquinoline core structure but lacks the benzoxazole moiety.
Quinoline: Similar bicyclic structure but with different heteroatoms and functional groups.
Uniqueness
3-Chloro-7-isoquinolin-4-yl-1,2-benzoxazole is unique due to its combined structural features of isoquinoline and benzoxazole, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H9ClN2O |
|---|---|
Poids moléculaire |
280.71 g/mol |
Nom IUPAC |
3-chloro-7-isoquinolin-4-yl-1,2-benzoxazole |
InChI |
InChI=1S/C16H9ClN2O/c17-16-13-7-3-6-12(15(13)20-19-16)14-9-18-8-10-4-1-2-5-11(10)14/h1-9H |
Clé InChI |
YFPYTIUCARAVKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3ON=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


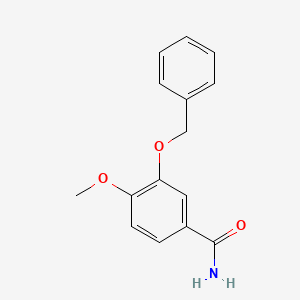
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)

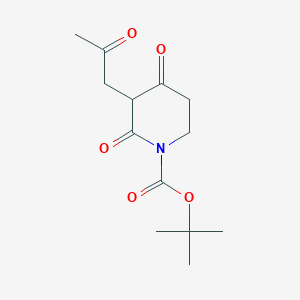
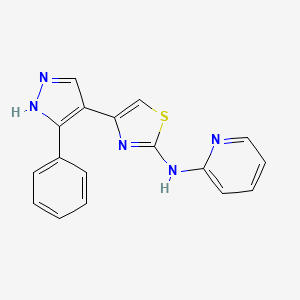
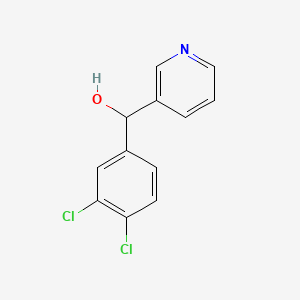
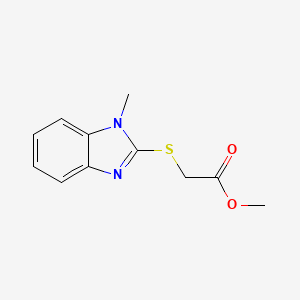
![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)
![4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13879414.png)
